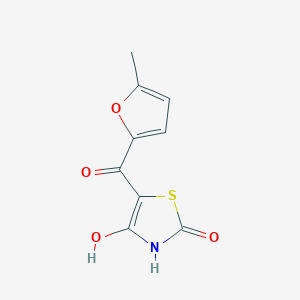
5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione is a heterocyclic compound with a molecular formula of C₉H₇NO₄S and a molecular weight of 225.22 . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione typically involves the reaction of a thiazolidine-2,4-dione derivative with a suitable aldehyde or ketone under acidic or basic conditions . One common method involves the use of anhydrous zinc chloride (ZnCl₂) or dimethylformamide (DMF) as catalysts . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Anhydrous zinc chloride (ZnCl₂), dimethylformamide (DMF)
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Thiazolidine Derivatives: Formed through reduction reactions
Substituted Thiazolidine Derivatives: Formed through nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Hydroxy(5-bromo-2-yl)methylene)thiazolidine-2,4-dione: A derivative with a bromine atom, showing higher schistosomicide activity.
5-(Hydroxy(5-fluoro-2-yl)methylene)thiazolidine-2,4-dione: A derivative with a fluorine atom, exhibiting different pharmacological properties.
Uniqueness
5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H7NO4S |
|---|---|
Molekulargewicht |
225.22 g/mol |
IUPAC-Name |
4-hydroxy-5-(5-methylfuran-2-carbonyl)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C9H7NO4S/c1-4-2-3-5(14-4)6(11)7-8(12)10-9(13)15-7/h2-3,12H,1H3,(H,10,13) |
InChI-Schlüssel |
BUGULMWPYCWGRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(=O)C2=C(NC(=O)S2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


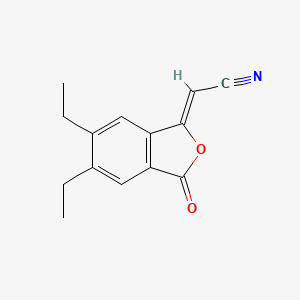
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)
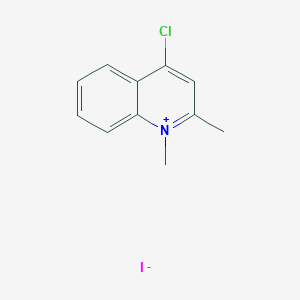
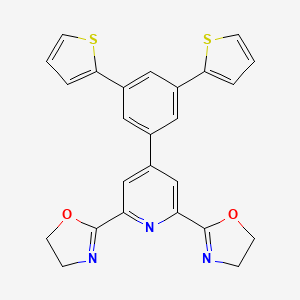
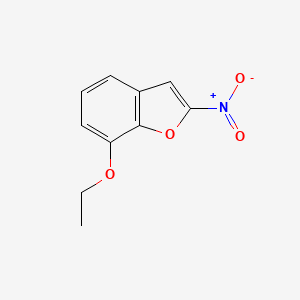
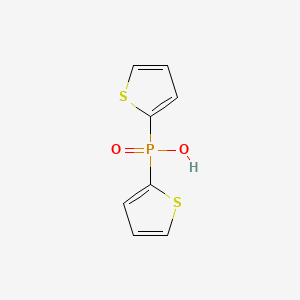
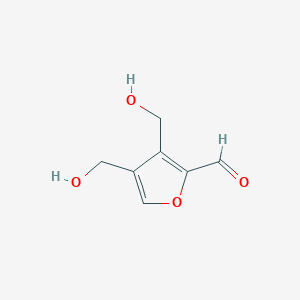
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
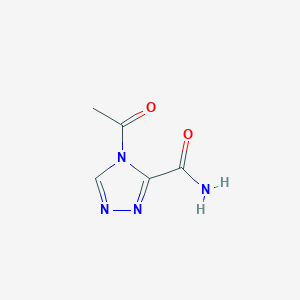
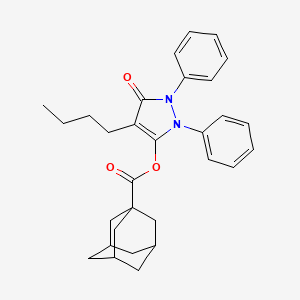
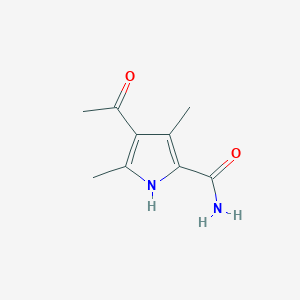
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)

